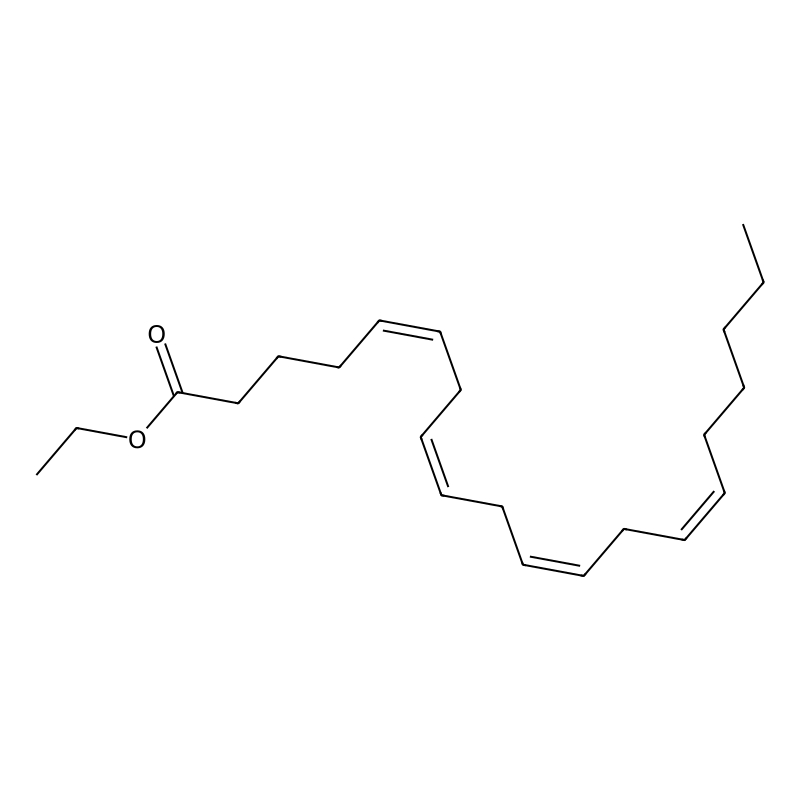Ethyl arachidonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Source of Arachidonic Acid:
- Due to its cell membrane permeability, ethyl arachidonate can be used to deliver arachidonic acid to cells for research purposes. This is valuable because arachidonic acid plays a role in numerous cellular processes, including:
- Signal transduction: Arachidonic acid is a precursor to signaling molecules called eicosanoids, which are involved in inflammation, blood clotting, and other processes [National Institutes of Health, ].
- Cell proliferation and differentiation: Arachidonic acid can influence cell growth and development [National Institutes of Health, ].
Marker of Alcohol Exposure:
- Studies have shown that ethyl arachidonate levels in the brain can be elevated after alcohol consumption [PubMed Central, ]. This is because ethanol (alcohol) can react with arachidonic acid to form ethyl arachidonate. Therefore, researchers are investigating the potential of ethyl arachidonate as a biomarker of alcohol exposure in the brain.
Other Areas of Investigation:
- Researchers are also exploring the potential role of ethyl arachidonate in other areas, such as:
- Neurodegenerative diseases: Some studies suggest a possible link between ethyl arachidonate and neurodegenerative diseases like Alzheimer's disease, but more research is needed [National Center for Biotechnology Information, ].
- Cancer: The potential effects of ethyl arachidonate on cancer cell growth and behavior are also being investigated [National Center for Biotechnology Information, ].
Ethyl arachidonate is a long-chain fatty acid ethyl ester, characterized by the chemical formula C22H36O2. It is formed through the esterification of arachidonic acid, where the carboxy group of arachidonic acid reacts with the hydroxy group of ethanol. This compound is notable for its role as a significant metabolite in various biological processes and its involvement in the metabolism of alcohol. Ethyl arachidonate is prevalent in certain biological systems and has been identified as a key fatty acid ethyl ester in the human body, particularly in the context of alcohol consumption and its metabolic consequences .
- Potential Role in Alcohol Consumption: While the exact mechanism remains under investigation, EA's presence in the brain after alcohol consumption suggests a potential role in mediating alcohol's effects. Some theories propose that EA might alter cell membrane function or influence signaling pathways involved in brain function [, ]. Further research is needed to elucidate the specific mechanisms.
- Limited Information: Currently, there is limited data on the specific safety hazards associated with EA. As a research chemical, it should be handled with appropriate safety precautions, following general laboratory safety guidelines.
Future Research Directions
- The role of EA in alcohol-induced effects requires further investigation. Studies could explore how EA levels correlate with alcohol consumption and its potential impact on brain function.
- Understanding the metabolism and breakdown pathways of EA within the body could provide valuable insights.
Ethyl arachidonate exhibits significant biological activity, particularly in relation to inflammation and cellular signaling. As an esterified form of arachidonic acid, it serves as a reservoir for the release of free arachidonic acid upon enzymatic action. This free arachidonic acid is crucial for the synthesis of eicosanoids, which play pivotal roles in inflammatory responses, pain modulation, and other physiological processes. Studies have shown that ethyl arachidonate may also influence cellular functions related to alcohol metabolism, potentially mediating alcohol-induced organ damage by participating in the formation of reactive oxygen species and inflammatory mediators .
The synthesis of ethyl arachidonate can be achieved through several methods:
- Direct Esterification: This involves the reaction of arachidonic acid with ethanol in the presence of an acid catalyst, leading to the formation of ethyl arachidonate.
- Transesterification: A method where triglycerides containing arachidonic acid are reacted with ethanol to produce ethyl arachidonate.
- Chemical Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively modify functional groups on the fatty acid backbone.
These synthesis methods allow for the production of ethyl arachidonate for research and therapeutic applications .
Ethyl arachidonate has several applications across different fields:
- Research: It is widely used in biochemical studies to investigate lipid metabolism and signaling pathways.
- Pharmaceuticals: Ethyl arachidonate serves as a model compound for studying eicosanoid biosynthesis and its implications in inflammatory diseases.
- Food Industry: It may be studied for its potential effects on flavor profiles and nutritional properties due to its fatty acid composition.
Moreover, understanding its role in alcohol metabolism can provide insights into developing interventions for alcohol-related disorders .
Interaction studies involving ethyl arachidonate primarily focus on its metabolic pathways and interactions with enzymes such as cyclooxygenases and lipoxygenases. Research indicates that ethyl arachidonate can modulate enzyme activity and influence the production of various eicosanoids. Additionally, studies have shown that it interacts with cell membranes, affecting membrane fluidity and signaling processes in response to external stimuli, including inflammatory signals .
Ethyl arachidonate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Arachidonic Acid | Parent compound | Precursor for eicosanoid synthesis |
| Ethyl Linoleate | C18 fatty acid ester | Involved in different metabolic pathways |
| Ethyl Palmitate | C16 fatty acid ester | Commonly found in dietary fats |
| Ethyl Oleate | C18 unsaturated ester | Known for its use as a solvent and carrier |
Ethyl arachidonate is unique due to its specific role in alcohol metabolism and its direct involvement in inflammatory mediator production compared to these similar compounds. Its distinct metabolic pathway highlights its importance not only as a fatty acid ester but also as a significant player in physiological responses related to both health and disease states .







